4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid Pinacol Ester
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Overview
Description
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid Pinacol Ester is a boronic ester derivative of the benzo[b][1,4]oxazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid Pinacol Ester typically involves the following steps:
Formation of the Benzo[b][1,4]oxazine Core: This can be achieved through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound under acidic or basic conditions.
Introduction of the Boronic Acid Pinacol Ester Group: This step involves the borylation of the benzo[b][1,4]oxazine core. A common method is the Miyaura borylation, which uses bis(pinacolato)diboron and a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid Pinacol Ester can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The oxazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Reduced oxazine derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
Chemistry
In organic synthesis, 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid Pinacol Ester is used as a building block for the construction of more complex molecules. Its boronic ester group is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its unique structure allows for interactions with biological targets that can be exploited for therapeutic purposes.
Industry
In material science, this compound can be used in the development of new materials with specific electronic or optical properties. Its boronic ester group can be functionalized to create polymers or other advanced materials.
Mechanism of Action
The mechanism by which 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid Pinacol Ester exerts its effects depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with palladium catalysts to form carbon-carbon bonds. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic Acid: Similar core structure but with a carboxylic acid group instead of a boronic ester.
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic Acid: A related compound with a pyridine ring instead of a benzene ring.
Uniqueness
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid Pinacol Ester is unique due to its boronic ester group, which provides distinct reactivity and functionalization options compared to similar compounds with carboxylic acid or other functional groups. This makes it particularly valuable in cross-coupling reactions and other synthetic applications.
By understanding the properties, synthesis, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)10-6-7-11-12(8-10)19-9-13(18)17(11)5/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTAECCFDGZPPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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